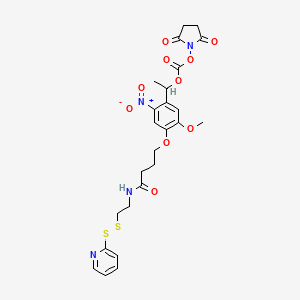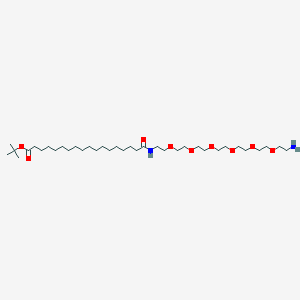
Amino-PEG6-Thalidomide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-PEG6-Thalidomide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound combines the properties of thalidomide, a well-known immunomodulatory drug, with a PEG linker, enhancing its solubility and bioavailability. The primary function of this compound is to facilitate the targeted degradation of specific proteins within cells by leveraging the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG6-Thalidomide involves several steps:
Thalidomide Synthesis: Thalidomide is synthesized through the reaction of phthalic anhydride with glutamic acid, followed by cyclization to form the isoindole-1,3-dione structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry is often employed to enhance efficiency, reproducibility, and safety. This method allows for the precise control of reaction conditions and the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Amino-PEG6-Thalidomide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the modification of the compound.
Conjugation Reactions: The PEG linker facilitates conjugation with other molecules, such as ligands or targeting moieties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used under mild conditions.
Conjugation: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides are used to activate carboxyl groups for conjugation with the amino group.
Major Products:
PROTACs: The primary products formed from reactions involving this compound are PROTAC molecules, which are used for targeted protein degradation.
Wissenschaftliche Forschungsanwendungen
Amino-PEG6-Thalidomide has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, enabling the study of targeted protein degradation.
Biology: The compound facilitates the investigation of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: this compound is used in the development of novel therapeutics for diseases such as cancer, where targeted protein degradation can inhibit the growth of cancer cells.
Industry: The compound is employed in the production of high-value pharmaceuticals and research reagents .
Wirkmechanismus
Amino-PEG6-Thalidomide exerts its effects through the following mechanism:
Binding to Cereblon (CRBN): Thalidomide and its derivatives bind to CRBN, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.
Recruitment of Target Proteins: The binding induces the recruitment of target proteins to the CRL4 complex.
Ubiquitination and Degradation: The recruited proteins are ubiquitinated and subsequently degraded by the proteasome, leading to the selective degradation of specific proteins .
Vergleich Mit ähnlichen Verbindungen
Lenalidomide: A thalidomide analogue with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide analogue with potent anti-inflammatory and anti-cancer activities.
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic effects
Uniqueness of Amino-PEG6-Thalidomide:
Eigenschaften
IUPAC Name |
2-[1-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O10/c28-7-9-35-11-13-37-15-17-39-19-20-40-18-16-38-14-12-36-10-8-29-24(31)6-5-23(27(29)34)30-25(32)21-3-1-2-4-22(21)26(30)33/h1-4,23H,5-20,28H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVQPNTHBDMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














